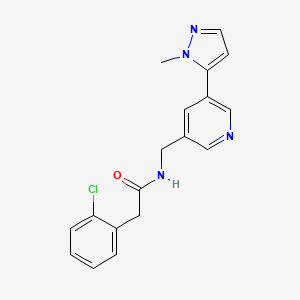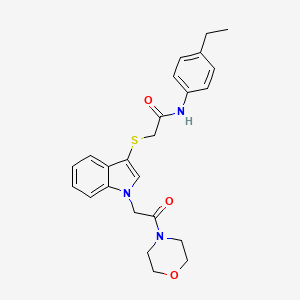![molecular formula C18H18N2O B2857524 N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide CAS No. 2411274-91-2](/img/structure/B2857524.png)
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide, also known as PCCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCCP belongs to the class of cyclopropylamines and has been investigated for its role in various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by this compound leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and DNA damage response, leading to the inhibition of cancer cell growth. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE by this compound leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. This compound has also been found to reduce oxidative stress and inflammation in Alzheimer's and Parkinson's disease models by upregulating antioxidant enzymes and reducing the levels of pro-inflammatory cytokines. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide in lab experiments is its specificity for HDAC and AChE inhibition. This compound has been found to be a potent inhibitor of HDAC and AChE, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide research. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail to identify additional molecular targets. Furthermore, the development of more water-soluble derivatives of this compound could improve its bioavailability and make it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide involves the reaction between 2-pyridylcyclopropylamine and cinnamaldehyde. This reaction is catalyzed by Lewis acid, and the product obtained is this compound. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's and Parkinson's disease models.
Propiedades
IUPAC Name |
N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-17(21)20-18(14-6-4-3-5-7-14)16-12-15(16)13-8-10-19-11-9-13/h2-11,15-16,18H,1,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSGNDXVFIQJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2857441.png)
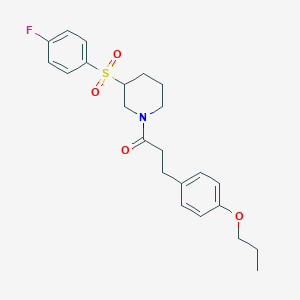
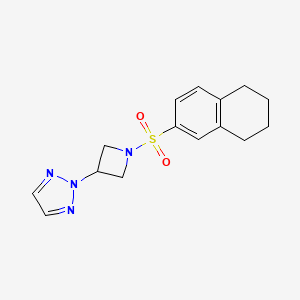
![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)
![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)
![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)
![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)
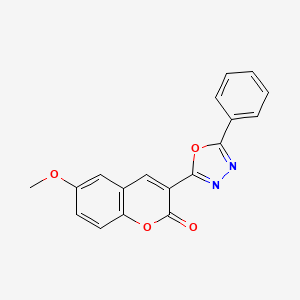
![(R)-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B2857451.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2857452.png)
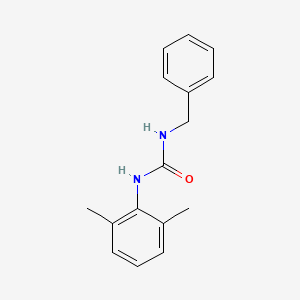
![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
